3,4-Dinitrofluorobenzene
Overview
Description
It appears as a colorless crystalline solid and has a melting point of 66-68 degrees Celsius and a boiling point of 285 degrees Celsius . This compound is slightly soluble in water but soluble in common organic solvents such as alcohols, ethers, and ketones . It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pesticides and drugs .
Mechanism of Action
Target of Action
3,4-Dinitrofluorobenzene (DNFB) primarily targets the amino groups in amino acids . This interaction is crucial for the compound’s biological activity.
Mode of Action
DNFB undergoes a nucleophilic aromatic substitution reaction . In this reaction, one of the substituents in an aromatic ring is replaced by a nucleophile . This process forms a Meisenheimer complex , a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
Biochemical Pathways
DNFB reacts with the amino groups of peptides and proteins, producing dinitrophenyl-amino acids . These DNP-amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds . The DNP-amino acids can then be recovered, and the identity of those amino acids can be discovered through chromatography .
Result of Action
The reaction of DNFB with amino groups results in the formation of dinitrophenyl-amino acids . This can lead to changes in protein structure and function, potentially impacting various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DNFB. For instance, the presence of other reactive substances could potentially interfere with DNFB’s interaction with amino groups. Additionally, factors such as pH and temperature could affect the rate of the nucleophilic aromatic substitution reaction .
Biochemical Analysis
Biochemical Properties
3,4-Dinitrofluorobenzene plays a significant role in biochemical reactions, particularly in the analysis of amino acids. It reacts with the amine group in amino acids to produce dinitrophenyl-amino acids, which are moderately stable under acid hydrolysis conditions that break peptide bonds . This reaction is utilized to identify the N-terminal amino acids in polypeptide chains . The compound interacts with various enzymes and proteins, forming stable complexes that can be analyzed through chromatography .
Cellular Effects
This compound has been shown to induce contact hypersensitivity in animal models, making it a useful tool for studying allergic contact dermatitis . It triggers an inflammatory response involving the activation and infiltration of immune cells such as T-cells and leukocytes . This compound influences cell signaling pathways by activating pro-inflammatory cytokines like TNF-alpha and modulating the expression of various immune-related genes . Additionally, it affects cellular metabolism by altering the balance of Th1/Th2 cytokines and impacting the immune response .
Molecular Mechanism
The molecular mechanism of this compound involves nucleophilic aromatic substitution reactions. The compound’s electron-withdrawing nitro groups activate the aromatic ring, making it susceptible to nucleophilic attack . The compound binds to amino groups in proteins and peptides, forming stable dinitrophenyl derivatives that can be analyzed for structural and functional studies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to heat, light, or moisture . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause cumulative effects, leading to chronic inflammation and immune system modulation . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function and health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound induces mild inflammatory responses, while higher doses can cause severe contact hypersensitivity and systemic toxicity . Threshold effects have been observed, where a specific dosage level triggers a significant immune response . High doses of this compound can lead to adverse effects such as tissue damage, organ toxicity, and even death in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to immune response and inflammation. The compound interacts with enzymes and cofactors involved in the sphingolipid metabolic pathways, producing bio-active intermediates that modulate the immune response . These interactions affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding these transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific cellular compartments and organelles. The compound can be directed to particular locations within the cell through targeting signals and post-translational modifications . These localization patterns affect the compound’s activity and function, influencing its role in biochemical reactions and cellular processes .
Preparation Methods
3,4-Dinitrofluorobenzene can be synthesized through the nitration of fluorobenzene. The process involves two main steps:
Nitration of Fluorobenzene: Fluorobenzene is mixed with nitric acid and heated to produce 3-nitrofluorobenzene.
Further Nitration: The 3-nitrofluorobenzene is then reacted again with nitric acid to yield this compound.
Industrial production methods typically follow similar routes but may involve optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3,4-Dinitrofluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound reacts with nucleophiles, such as amines, to form dinitrophenyl-amino acids.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
3,4-Dinitrofluorobenzene has several scientific research applications:
Comparison with Similar Compounds
3,4-Dinitrofluorobenzene can be compared with other similar compounds, such as:
2,4-Dinitrofluorobenzene:
2,4,6-Trinitrofluorobenzene: This compound has three nitro groups and is more reactive in nucleophilic aromatic substitution reactions.
1-Chloro-2,4-dinitrobenzene: This compound is used in similar applications but has a chlorine atom instead of a fluorine atom, affecting its reactivity and solubility.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, protein sequencing, and industrial processes.
Properties
IUPAC Name |
4-fluoro-1,2-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIUWJQQUVBRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305501 | |
Record name | 3,4-Dinitrofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-53-4 | |
Record name | 4-Fluoro-1,2-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 364-53-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dinitrofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 364-53-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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